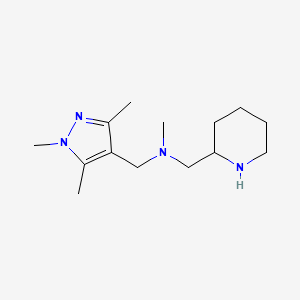
2-Methoxy-4-(1-methyl-1H-imidazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(1-methyl-1H-imidazol-5-yl)aniline is an organic compound that features both an aniline and an imidazole moiety. The presence of these functional groups makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and material science. The imidazole ring is known for its biological activity, while the aniline group is a common building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1-methyl-1H-imidazol-5-yl)aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multicomponent reaction involving an aldehyde, an amine, and a nitrile.
Reduction of Nitro Group: The nitro group in the intermediate can be reduced to an amine using hydrogenation or other reducing agents like iron powder in acidic medium.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions would be employed to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, iron powder in acidic medium.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-Methoxy-4-(1-methyl-1H-imidazol-5-yl)aniline is used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it valuable in synthetic organic chemistry .
Biology
The imidazole ring is known for its biological activity, and derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require stable aromatic compounds .
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(1-methyl-1H-imidazol-5-yl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(1H-imidazol-5-yl)aniline: Lacks the methyl group on the imidazole ring.
4-(1-Methyl-1H-imidazol-5-yl)aniline: Lacks the methoxy group on the aromatic ring.
2-Methoxy-4-(1H-imidazol-5-yl)phenol: Contains a hydroxyl group instead of an amine.
Uniqueness
2-Methoxy-4-(1-methyl-1H-imidazol-5-yl)aniline is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for unique interactions with biological targets and chemical reagents .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-methoxy-4-(3-methylimidazol-4-yl)aniline |
InChI |
InChI=1S/C11H13N3O/c1-14-7-13-6-10(14)8-3-4-9(12)11(5-8)15-2/h3-7H,12H2,1-2H3 |
InChI Key |
WVNOQAWBKCVQKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=CC(=C(C=C2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)
![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)












